molecular formula C8H17NO B032782 4-Piperidinepropanol CAS No. 7037-49-2

4-Piperidinepropanol

Cat. No.: B032782
CAS No.: 7037-49-2
M. Wt: 143.23 g/mol
InChI Key: DBIMLJDSPUCGGY-UHFFFAOYSA-N
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Description

4-Piperidinepropanol, also known as 3-(4-piperidinyl)-1-propanol, is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is notable for its presence in various pharmaceutical and chemical research applications due to its unique structural properties.

Scientific Research Applications

4-Piperidinepropanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.

Future Directions

While specific future directions for 4-Piperidinepropanol are not mentioned, there are suggestions for future directions in the development of piperidine derivatives. These include the development of bi-functional or multi-functional small molecules and the use of nano-materials to deliver siRNAs .

Mechanism of Action

Target of Action

4-Piperidinepropanol, also known as 3-(piperidin-4-yl)propan-1-ol, is a compound that has been studied for its potential therapeutic properties. It’s worth noting that piperidine derivatives have been found to exhibit various pharmacological activities, including anticancer potential .

Mode of Action

Piperidine derivatives have been shown to interact with multiple signaling molecules and pathways . These interactions can lead to changes in cellular processes, potentially contributing to the compound’s therapeutic effects.

Result of Action

Piperidine derivatives have been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, temperature, pH, gas phase composition, and substrate concentration can affect the production and activity of certain compounds . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Piperidinepropanol can be synthesized through several methods. One common approach involves the reduction of 4-piperidone with sodium borohydride in the presence of ethanol. Another method includes the hydrogenation of 4-piperidone using a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced via catalytic hydrogenation of 4-piperidone. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor with a palladium or platinum catalyst, under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinepropanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-piperidone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 4-piperidinemethanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Comparison with Similar Compounds

    1-Piperidinepropanol: Similar in structure but differs in the position of the hydroxyl group.

    4-Piperidinemethanol: A reduction product of 4-Piperidinepropanol with a similar piperidine ring structure.

    4-Piperidone: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

3-piperidin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIMLJDSPUCGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064546
Record name 4-Piperidinepropanol
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7037-49-2
Record name 4-Piperidinepropanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinepropanol
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Record name 4-Piperidinepropanol
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Record name 4-Piperidinepropanol
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Record name Piperidine-4-propanol
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Synthesis routes and methods I

Procedure details

1-(4-Pyridyl)-1-propine-3-ol was hydrogenated with rhodium on alumina as catalyst.
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Synthesis routes and methods II

Procedure details

3-(4-piperidinyl)propanol was prepared by hydrogenation of 3-(4-pyridyl)propanol in acetic acid in the presence of Pd/C according to the method described in J. Org. Chem., 1962, 27, 2966-2967.
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Synthesis routes and methods III

Procedure details

The compound of formula (VI-S) may be prepared by for example, reacting 3-pyrid-4-yl-propan-1-ol, a known compound, with hydrogen gas at a pressure of about 300 psi, in the presence of a catalyst such as Pd/C, in a suitably selected solvent or mixture of solvents such as water or a mixture of about 3:1 methanol:acetic acid, at a temperature in the range of about 20-50° C. to yield the corresponding 3-piperidin-4-yl-propan-1-ol. The 3-piperidin-4-yl-propan-1-ol is then reacted with formaldehyde, a known compound, in the presence of hydrogen gas at about 85 psi and a catalyst such as Pd/C, in a suitably selected solvent or mixture of solvents such as water or a mixture of about 3:1 methanol:acetic acid, at a temperature of about 0-45° C. The preparation of a compound of formula (VI-S) in water, is outlined in more detail in Example 2 which follows herein.
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Synthesis routes and methods IV

Procedure details

4-Pyridinepropanol (10.0 g, 73 mmol) was dissolved in glacial acetic acid (50 mL). 10% Palladium on carbon (1.1 g) was added and the mixture hydrogenated under 50 psi hydrogen gas for 6 days. The mixture was filtered through Celite and the solvent removed by rotary evaporation. The crude product 3-piperidin-4-yl-propan-1-ol (acetic acid salt) was used as obtained. 1H NMR (500 MHz, CDCl3) □ 6.3 (br), 3.65 (2H, t), 3.36 (2H, m), 2.79 (2H, dt), 2.01 (3H, s), 1.85 (2H, m), 1.7-1.3 (7H, m).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinepropanol
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4-Piperidinepropanol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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